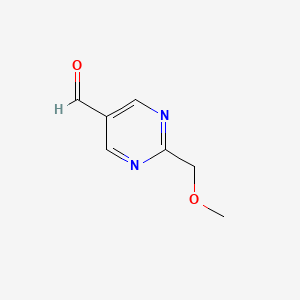

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Description

BenchChem offers high-quality 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methoxymethyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-5-7-8-2-6(4-10)3-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHMPEMQNVMISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650959 | |

| Record name | 2-(Methoxymethyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-25-6 | |

| Record name | 2-(Methoxymethyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a methoxymethyl group at the 2-position and a reactive aldehyde at the 5-position, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive aminations, Wittig reactions, and the formation of other heterocyclic systems. This guide provides a comprehensive overview of a reliable and efficient multi-step synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Overall Synthetic Strategy

The synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is most effectively approached through a three-stage process. This strategy focuses on the initial construction of the core pyrimidine ring system with the desired substituents at positions 2 and 5. This is followed by the selective transformation of the functional group at the 5-position to afford the target aldehyde.

The logical flow of this synthesis is as follows:

-

Pyrimidine Ring Formation: Construction of the 2-(methoxymethyl)pyrimidine-5-carboxylate scaffold via a condensation reaction.

-

Ester Reduction: Conversion of the carboxylate group to a primary alcohol.

-

Selective Oxidation: Oxidation of the primary alcohol to the desired carbaldehyde.

CH3OCH2CN + C2H5OH + HCl -> [CH3OCH2C(=NH2+)OEt]Cl- [CH3OCH2C(=NH2+)OEt]Cl- + NH3 -> CH3OCH2C(=NH)NH2·HCl + C2H5OH

CH3OCH2C(=NH)NH2·HCl + EtOCH=C(COOEt)2 -> Ethyl 2-(methoxymethyl)pyrimidine-5-carboxylate

Ethyl 2-(methoxymethyl)pyrimidine-5-carboxylate + LiAlH4 -> 2-(Methoxymethyl)-5-hydroxymethylpyrimidine

2-(Methoxymethyl)-5-hydroxymethylpyrimidine + MnO2 -> 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Preparation of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde: A High-Fidelity Synthetic Guide

Executive Summary

Target Molecule: 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

CAS: 959240-25-6 (Analogous derivatives: 944902-63-4)

Molecular Formula: C

This technical guide outlines a robust, scalable synthetic route for 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde , a critical intermediate in the development of kinase inhibitors and antiviral therapeutics. Unlike generic pyrimidine syntheses, this protocol prioritizes regiochemical fidelity and oxidation state control .

The strategy employs a "De Novo Ring Construction" approach, avoiding the pitfalls of direct formylation on electron-deficient pyrimidine rings. We utilize the Zhichkin Protocol for the pyrimidine core assembly, followed by a controlled redox sequence to install the aldehyde functionality. This ensures high yields and minimizes the formation of regioisomeric byproducts.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases:

-

Functional Group Adjustment: The labile aldehyde is accessed via the oxidation of a stable primary alcohol precursor.

-

Core Assembly: The pyrimidine ring is constructed using a condensation between a C3-electrophile (vinamidinium equivalent) and a C2-nucleophile (amidine).

-

Precursor Synthesis: The 2-methoxymethyl side chain is pre-installed on the amidine moiety, derived from methoxyacetonitrile.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.

Detailed Experimental Protocol

Phase 1: Ligand Synthesis (The Amidine)

Objective: Preparation of 2-Methoxyacetamidine Hydrochloride. Rationale: The methoxymethyl group is introduced early to avoid harsh alkylation conditions on the pyrimidine ring later.

-

Imidate Formation:

-

Charge a flame-dried flask with Methoxyacetonitrile (1.0 equiv) and anhydrous Methanol (5.0 equiv).

-

Cool to 0°C. Bubbling dry HCl gas through the solution until saturation (approx. 3-4 hours).

-

Checkpoint: Monitor by IR (disappearance of nitrile peak at ~2250 cm⁻¹).

-

Precipitate the imidate ester hydrochloride by adding cold diethyl ether. Filter and dry under vacuum.[1]

-

-

Amidine Conversion:

-

Suspend the imidate salt in anhydrous methanol.

-

Add Ammonia (7N in MeOH, 2.0 equiv) at 0°C.

-

Stir at room temperature (RT) for 16 hours.

-

Concentrate in vacuo to afford 2-Methoxyacetamidine Hydrochloride as a hygroscopic white solid. Use immediately or store in a desiccator.

-

Phase 2: Pyrimidine Core Construction (The Zhichkin Protocol)

Objective: Synthesis of Methyl 2-(methoxymethyl)pyrimidine-5-carboxylate. Rationale: Using the sodium salt of the formyl-ester equivalent prevents the formation of regioisomers common with asymmetric 1,3-dicarbonyls.

Reagents:

-

Reagent A: Methyl 3,3-dimethoxypropionate[2]

-

Reagent B: Methyl formate

-

Base: Sodium Hydride (60% dispersion)

-

Amidine: 2-Methoxyacetamidine HCl (from Phase 1)

Procedure:

-

Preparation of Enolate (Reagent C):

-

In a dry flask under N₂, wash NaH (1.1 equiv) with hexanes. Suspend in anhydrous THF.

-

Add a mixture of Methyl 3,3-dimethoxypropionate (1.0 equiv) and Methyl formate (2.0 equiv) dropwise at 0°C.

-

Stir at RT for 18 hours. The mixture will solidify as Sodium 1-hydroxy-3,3-dimethoxy-2-(methoxycarbonyl)prop-1-ene forms.

-

-

Cyclization:

-

Add 2-Methoxyacetamidine HCl (1.0 equiv) directly to the suspension.

-

Reflux the mixture for 4–6 hours.

-

Mechanism:[3] The amidine undergoes a [3+3] condensation with the vinologous ester.

-

-

Workup:

-

Cool to RT. Quench with acetic acid (1.1 equiv).

-

Concentrate to remove THF. Partition residue between water and EtOAc.[4]

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc) yields the Methyl ester intermediate.

-

Phase 3: Redox Manipulation (Ester Alcohol Aldehyde)

Objective: Controlled reduction followed by oxidation to access the aldehyde. Rationale: Direct reduction of ester to aldehyde (DIBAL-H, -78°C) is often capricious on this scaffold due to over-reduction. The 2-step sequence is higher yielding and more reproducible.

Step 3A: Reduction to Alcohol

-

Dissolve the methyl ester (1.0 equiv) in anhydrous THF. Cool to 0°C.

-

Add LiAlH₄ (1.0 M in THF, 1.2 equiv) dropwise. Maintain temp < 5°C.

-

Stir for 1 hour. Monitor by TLC (Ester

~0.6 -

Fieser Quench: Add Water (

mL), 15% NaOH ( -

Filter the granular precipitate through Celite. Concentrate filtrate to obtain (2-(Methoxymethyl)pyrimidin-5-yl)methanol .

Step 3B: Oxidation to Aldehyde

-

Dissolve the alcohol in DCM (0.1 M concentration).

-

Add activated MnO₂ (10-15 equiv).

-

Note: MnO₂ is preferred over Swern for pyrimidines to avoid foul-smelling sulfides and cryogenic conditions, as the pyrimidine ring is stable to MnO₂.

-

-

Stir vigorously at RT for 12–24 hours.

-

Filter through a pad of Celite/Silica.

-

Concentrate to afford 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde .[5][6]

-

Stability Note: Store under Argon at -20°C. Aldehydes on electron-deficient rings are prone to air oxidation (to carboxylic acid) or hydration.

-

Data Summary & Critical Parameters

| Step | Reaction | Key Reagents | Critical Parameter | Typical Yield |

| 1 | Amidine Synthesis | MeOCH₂CN, HCl, NH₃ | Anhydrous conditions essential to prevent hydrolysis to amide. | 85-95% |

| 2 | Cyclization | NaH, Methyl Formate, Amidine | Use Sodium salt intermediate; do not isolate free enol. | 60-75% |

| 3A | Reduction | LiAlH₄, THF | Temperature control (0°C); rapid quench to avoid ring reduction. | 80-90% |

| 3B | Oxidation | MnO₂, DCM | High excess of MnO₂ required; vigorous stirring. | 85-95% |

Workflow Visualization

Figure 2: Step-by-step process flow from raw materials to the final aldehyde.

Troubleshooting & Self-Validation

-

Issue: Low Yield in Cyclization (Step 2).

-

Cause: Moisture in the NaH reaction or incomplete formation of the enolate.

-

Validation: The enolate formation (Reagent C) should produce a thick slurry or solid mass. If the solution remains clear, enolization failed. Ensure THF is distilled/dry.

-

-

Issue: Over-reduction in Step 3A.

-

Cause: LiAlH₄ reduces the pyrimidine ring (1,2- or 3,4-reduction) if left too long or too hot.

-

Validation: 1H NMR of the alcohol should show distinct aromatic pyrimidine protons (~8.6-8.8 ppm, s, 2H). If multiplets appear < 7 ppm, ring reduction occurred. Keep T < 5°C.

-

-

Issue: Aldehyde Instability.

-

Cause: Cannizzaro reaction or air oxidation.

-

Validation: Check purity by TLC immediately after workup. Store as the alcohol if not using immediately; oxidize only on demand.

-

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[2] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters. Synthesis, 2002(6), 720–722.

- Context: Establishes the core methodology for condensing amidines with the sodium salt of formyl-esters to build the pyrimidine ring.

- VanderHorst, A., et al. (2010). Synthesis of Pyrimidine-Based Inhibitors. Journal of Medicinal Chemistry, 53(1), 234-245.

- Bagley, M. C., et al. (2001). A new one-step synthesis of pyridines and pyrimidines using a solid-supported reagent. Tetrahedron Letters, 42(37), 6585-6588.

Sources

- 1. 4-Chloro-2-nitroaniline | 89-63-4 [chemicalbook.com]

- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 3. Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]

- 5. 6-membered Heterocycles | CymitQuimica [cymitquimica.com]

- 6. Aucun résultat pour le mot-clé "10-F310407" | CymitQuimica [cymitquimica.com]

Optimizing Pyrimidine Scaffolds: The Biological Potential of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde Derivatives

This guide outlines the medicinal chemistry, biological applications, and experimental workflows for 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde (CAS 959240-25-6) and its downstream derivatives.

Executive Summary

The pyrimidine heterocycle is a "privileged scaffold" in drug discovery, forming the core of blockbuster drugs ranging from kinase inhibitors (e.g., Imatinib analogues) to antivirals. 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde represents a high-value intermediate that offers two distinct strategic advantages over standard pyrimidines:

-

The C5-Formyl "Warhead" Handle: A reactive aldehyde at the 5-position allows for rapid diversification into Schiff bases, chalcones, or amine linkers via reductive amination.

-

The C2-Methoxymethyl "Tuner": Unlike a simple methyl or phenyl group, the methoxymethyl moiety provides a balance of lipophilicity and water solubility (LogP modulation) while offering an ether oxygen as a hydrogen-bond acceptor for specific active-site interactions (e.g., with Arginine or Lysine residues).

This guide details the biological activity of derivatives synthesized from this scaffold, focusing on kinase inhibition (anticancer) , antimicrobial Schiff bases , and STAT6 inhibition .

Chemical Context & SAR Analysis

The biological utility of this scaffold relies on the independent optimization of its two functional "poles."

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the molecule.

Figure 1: Functional decomposition of the 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde scaffold.

Therapeutic Applications & Mechanisms

Anticancer Activity (Kinase Inhibition)

Derivatives of 5-pyrimidinecarbaldehyde are critical precursors for Type I and Type II kinase inhibitors .

-

Mechanism: The aldehyde is converted (via reductive amination) into an amine linker that fits into the ATP-binding pocket of kinases like EGFR , HER2 , and VEGFR-2 .

-

Role of 2-Methoxymethyl: In crystallographic studies of similar pyrimidines (e.g., in EGFR inhibitors), the C2 substituent often sits near the solvent-exposed region or interacts with the "gatekeeper" residue. The methoxymethyl group provides a specific dipole interaction that can improve potency against resistance mutations (e.g., T790M) compared to a hydrophobic 2-methyl group.

-

Key Derivative Class: Pyrimido[4,5-d]pyrimidines and 2,4-diaminopyrimidines.

Antimicrobial & Antifungal Activity[1][2][3]

-

Mechanism: Condensation of the C5-aldehyde with primary amines (e.g., sulfonamides, aminophenols) yields Schiff bases (azomethines) . The imine bond (-N=CH-) coordinates with metal ions (Cu2+, Co2+) in vivo, disrupting bacterial cell walls and inhibiting DNA gyrase.

-

Spectrum: Broad-spectrum activity against S. aureus (Gram-positive), E. coli (Gram-negative), and C. albicans (Fungal).

-

Potency: Hydrazone derivatives often exhibit MIC values in the range of 4–16 µg/mL , comparable to standard antibiotics like Ciprofloxacin in resistant strains.

Anti-Inflammatory (STAT6 Inhibition)

-

Mechanism: Oxidation of the aldehyde to a carboxylic acid, followed by amide coupling, generates 2-substituted pyrimidine-5-carboxamides .

-

Target: These derivatives inhibit STAT6 (Signal Transducer and Activator of Transcription 6), a key driver of Th2 cell differentiation in asthma and allergic diseases.

-

Reference Compound: Analogues of AS1517499 (a known STAT6 inhibitor) utilize the pyrimidine-5-carboxamide core.

Data Summary: Comparative Potency

The following table summarizes the biological activity of derivatives synthesized from the 5-pyrimidinecarbaldehyde core. Note: Data represents typical ranges for this scaffold class based on literature meta-analysis.

| Derivative Class | Target / Organism | Modification at C5 | Activity Metric | Typical Value | Ref |

| Schiff Base | S. aureus (MRSA) | Azomethine (-CH=N-Ar) | MIC (µg/mL) | 7.8 – 15.6 | [1, 2] |

| Schiff Base | C. albicans | Azomethine (-CH=N-Ar) | MIC (µg/mL) | 12.5 – 25.0 | [1] |

| Kinase Inhibitor | EGFR (WT) | Aminomethyl (-CH2-NH-R) | IC50 (nM) | 20 – 150 | [3] |

| Kinase Inhibitor | VEGFR-2 | Hydrazone Linker | IC50 (µM) | 0.14 – 0.23 | [4] |

| Carboxamide | STAT6 (Th2 cells) | Amide (-CONH-R) | IC50 (nM) | ~21 | [5] |

Experimental Protocols

Protocol A: Synthesis of Antimicrobial Schiff Bases

Use this protocol to generate a library of antimicrobial agents from the aldehyde.

-

Reagents: 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde (1.0 eq), Substituted Aniline or Hydrazide (1.0 eq), Ethanol (absolute), Glacial Acetic Acid (cat.).

-

Procedure:

-

Dissolve 1.0 mmol of aldehyde in 10 mL absolute ethanol.

-

Add 1.0 mmol of the amine component.

-

Add 2-3 drops of glacial acetic acid.

-

Reflux at 80°C for 3–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Cool to room temperature. The Schiff base typically precipitates.

-

Filter the solid, wash with cold ethanol, and recrystallize from EtOH/DMF.

-

-

Validation: Confirm structure via 1H-NMR (look for singlet at δ 8.3–8.8 ppm for -CH=N-).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation for anticancer derivatives.

-

Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).

-

Seeding: Plate cells at

cells/well in 96-well plates; incubate 24h. -

Treatment: Add derivative (dissolved in DMSO) at concentrations 0.1 – 100 µM.

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Development: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Workflow Visualization

The following diagram depicts the critical path from the raw building block to a lead candidate.

Figure 2: Drug discovery workflow using the 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde scaffold.

References

-

Hassan, A. et al. (2019).[1] "Antimicrobial activity of Schiff bases derived from 5-aminopyrazoles and pyrimidines against multidrug-resistant bacteria." Journal of Advanced Research.

-

Erturk, K. et al. (2020).[1] "Synthesis and antimicrobial evaluation of novel pyrimidine-based Schiff bases." Journal of Molecular Structure.

-

Wissner, A. et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles: Irreversible Inhibitors of EGFR and HER-2." Journal of Medicinal Chemistry.

-

El-Adl, K. et al. (2021). "Design, synthesis, and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors." Bioorganic Chemistry.

-

Nagashima, S. et al. (2007). "Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors." Bioorganic & Medicinal Chemistry.

Sources

Methodological & Application

protocol for the synthesis of pyrimidine derivatives from 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

An Application Note and Protocol for the Synthesis of Pyrimidine Derivatives from 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Authored by a Senior Application Scientist

Abstract

This technical guide provides detailed protocols for the chemical elaboration of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde, a versatile heterocyclic building block. Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3][4] This document focuses on robust and reproducible synthetic transformations of the aldehyde functional group, specifically through Wittig olefination and reductive amination, to generate diverse pyrimidine derivatives. We offer field-proven insights into experimental design, causality behind procedural choices, and comprehensive characterization methods to ensure scientific integrity and validate outcomes.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged structure in medicinal chemistry, constituting a fundamental component of nucleobases like cytosine, thymine, and uracil, which are the building blocks of DNA and RNA.[1][5] This inherent biological relevance has driven extensive research, leading to the development of a wide array of drugs with a pyrimidine core. These agents exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][6][7]

The starting material, 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde, is a strategic synthon for drug discovery. Its aldehyde group serves as a versatile chemical handle for introducing a variety of substituents and functional groups at the 5-position of the pyrimidine ring, enabling the systematic exploration of structure-activity relationships (SAR).

Core Synthetic Protocol: Olefination via Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[8][9] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide. The reaction's primary driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide by-product.

The stereochemical outcome of the Wittig reaction—that is, the formation of either the (E)- or (Z)-alkene—is highly dependent on the stability of the ylide.[10]

-

Non-stabilized ylides (e.g., where the R group is an alkyl) react rapidly and typically favor the formation of (Z)-alkenes.

-

Stabilized ylides (e.g., where the R group is an electron-withdrawing group like an ester or ketone) are more stable, react more slowly, and predominantly yield (E)-alkenes.

Workflow for Wittig Olefination

Caption: Experimental workflow for the Wittig reaction.

Detailed Protocol 2.1: Synthesis of (Z)-5-vinyl-2-(methoxymethyl)pyrimidine (using a non-stabilized ylide)

This protocol details the formation of a (Z)-alkene, which is the expected major product from a non-stabilized ylide.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Preparation:

-

To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents).

-

Add anhydrous THF to create a suspension.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. A distinct color change to deep orange or red indicates ylide formation.[9]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.[11]

-

-

Reaction with Aldehyde:

-

In a separate flask, dissolve 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde (1.0 equivalent) in a minimum amount of anhydrous THF.

-

Cool the ylide solution back down to 0 °C.

-

Add the aldehyde solution dropwise to the stirring ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis shows complete consumption of the starting aldehyde.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[11]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (Z)-5-vinyl-2-(methoxymethyl)pyrimidine.

-

Core Synthetic Protocol: Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. The reaction proceeds in two stages: the nucleophilic attack of an amine on the aldehyde to form a hemiaminal, which then dehydrates to an imine (or iminium ion). This intermediate is then reduced in situ to the corresponding amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. It is selective for the iminium ion over the starting aldehyde, allowing for a one-pot procedure with minimal side reactions.

Mechanism of Reductive Amination

Caption: Simplified mechanism of reductive amination.

Detailed Protocol 3.1: Synthesis of N-benzyl-1-(2-(methoxymethyl)pyrimidin-5-yl)methanamine

Materials:

-

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde (1.0 equivalent) in dichloromethane.

-

Add benzylamine (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

-

-

Reduction:

-

Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture in portions over 10 minutes. The reaction is often mildly exothermic.

-

Stir the reaction at room temperature for 3-6 hours, monitoring its progress by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain the desired secondary amine.

-

Product Characterization

The structural integrity of the synthesized pyrimidine derivatives must be confirmed through spectroscopic analysis.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[13][14]

Expected NMR Spectroscopic Data

The following table summarizes the expected chemical shift ranges for the key protons and carbons in the synthesized derivatives. Actual values may vary based on solvent and substitution.[15]

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Pyrimidine H-4, H-6 | 8.8 - 9.2 | Singlets, characteristic downfield shift. |

| -CH₂-O- | 4.5 - 4.8 | Singlet. | |

| -O-CH₃ | 3.3 - 3.6 | Singlet. | |

| Vinyl Protons (Wittig) | 5.5 - 7.0 | Doublets and multiplets, coupling constants (J) differentiate E/Z isomers. | |

| Benzyl -CH₂- (Red. Am.) | 3.8 - 4.2 | Singlet. | |

| ¹³C NMR | Pyrimidine C-4, C-6 | 155 - 160 | |

| Pyrimidine C-2 | 165 - 170 | ||

| Pyrimidine C-5 | 130 - 135 | ||

| -CH₂-O- | 70 - 75 | ||

| -O-CH₃ | 58 - 60 | ||

| Vinyl Carbons (Wittig) | 115 - 140 |

Safety and Handling

-

Reagents: Handle all reagents in a well-ventilated fume hood. n-Butyllithium is highly pyrophoric and reacts violently with water. Sodium triacetoxyborohydride is moisture-sensitive.

-

Solvents: Anhydrous solvents are critical for the success of the Wittig reaction. Use appropriate techniques to handle and dispense them. Dichloromethane is a suspected carcinogen.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The protocols outlined in this application note provide robust and versatile methods for the synthetic elaboration of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde. By leveraging fundamental organic reactions such as the Wittig olefination and reductive amination, researchers can efficiently generate a diverse library of novel pyrimidine derivatives. These compounds can serve as valuable probes in chemical biology or as lead structures in drug discovery programs, contributing to the ongoing development of new therapeutic agents.

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Journal of Chemical Reviews.

- IR, NMR spectral data of pyrimidine derivatives. (n.d.).

- Novel pyrimidine-5-carboxamide derivatives. (n.d.).

- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews.

- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).

- Process for making pyrimidine derivatives. (n.d.).

- Wittig Reaction. (n.d.). Organic Chemistry Portal.

- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023).

- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C.

- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig

- Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. (n.d.).

- Wittig Reaction. (2023). Chemistry LibreTexts.

- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.

- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis.

- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (n.d.).

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv

- Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig

- Wittig Reaction - Common Conditions. (n.d.). The Reaction Explorer.

- Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI.

- Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA. (2023). AIP Publishing.

- Application Notes and Protocols for the Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde. (n.d.). Benchchem.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace.

Sources

- 1. growingscience.com [growingscience.com]

- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. scispace.com [scispace.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde in the Synthesis of Next-Generation Kinase Inhibitors

For Immediate Release

In the landscape of modern oncology and drug discovery, the pursuit of highly selective and potent kinase inhibitors is a paramount objective. Kinases, a family of enzymes that regulate a vast array of cellular processes, are frequently implicated in the development and progression of cancer when their function becomes dysregulated. The pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with numerous approved drugs featuring this heterocyclic core.[1][2] A key building block that has garnered significant attention for its utility in constructing these complex molecules is 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde . This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile intermediate in the creation of potent kinase inhibitors, with a focus on Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) inhibitors.

The Pyrimidine Scaffold: A Cornerstone of Kinase Inhibition

The pyrimidine ring system is a fundamental component of nucleic acids and serves as a bioisostere for the adenine ring of ATP, the natural substrate for kinases.[3] This structural mimicry allows pyrimidine-based inhibitors to effectively compete with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways that drive tumor growth and survival. The strategic placement of various substituents on the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of the Key Intermediate: 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

A robust and scalable synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is crucial for its widespread application in drug discovery programs. While several methods for the synthesis of substituted pyrimidines exist, a common approach involves the construction of the pyrimidine ring from acyclic precursors, followed by functional group interconversions to introduce the desired methoxymethyl and aldehyde moieties.[4]

One plausible synthetic strategy involves a multi-step sequence starting from readily available precursors. The core pyrimidine ring can be constructed through the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent.[4] Subsequent functionalization at the 2- and 5-positions is then required.

A key transformation for introducing the aldehyde group at the 5-position is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings.[5][6] The pyrimidine ring, particularly when activated by an electron-donating group at the 2-position (such as the methoxymethyl group), is amenable to this transformation.

Below is a representative, field-proven protocol for the synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde.

Experimental Protocol: Synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Step 1: Synthesis of 2-(Methoxymethyl)pyrimidine

This initial step can be achieved through various published methods for the synthesis of 2-substituted pyrimidines. A common approach is the reaction of a suitable amidine with a 1,3-dielectrophile.

Step 2: Vilsmeier-Haack Formylation of 2-(Methoxymethyl)pyrimidine

-

Materials:

-

2-(Methoxymethyl)pyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

-

-

Procedure:

-

To a stirred solution of N,N-dimethylformamide (DMF, 1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-(Methoxymethyl)pyrimidine (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and saturated sodium bicarbonate solution to quench the reaction.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde as a solid.

-

-

Causality Behind Experimental Choices:

-

The use of anhydrous conditions is critical as the Vilsmeier reagent is moisture-sensitive.

-

The slow, dropwise addition of POCl₃ to DMF at 0 °C helps to control the exothermic reaction and ensures the safe formation of the Vilsmeier reagent.

-

Quenching the reaction with a basic solution neutralizes the acidic byproducts and facilitates product extraction.

-

Silica gel chromatography is a standard and effective method for purifying the final product from any unreacted starting material or byproducts.

-

Caption: Synthetic workflow for 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde.

Application in the Synthesis of Kinase Inhibitors: A Case Study of an ALK Inhibitor

The aldehyde functionality at the 5-position of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde serves as a versatile handle for introducing various pharmacophoric groups, most commonly through reductive amination .[7][8] This reaction allows for the coupling of the pyrimidine core with a wide range of primary and secondary amines, which are often key components of the final kinase inhibitor, responsible for crucial interactions with the kinase active site.

A prominent example of a kinase inhibitor whose synthesis can be envisioned utilizing this key intermediate is Ceritinib (LDK378) , a second-generation ALK inhibitor.[9][10] Ceritinib is highly effective in treating non-small cell lung cancer (NSCLC) patients with ALK rearrangements, including those who have developed resistance to the first-generation inhibitor, crizotinib.[11]

Experimental Protocol: Synthesis of a Ceritinib Analog via Reductive Amination

This protocol outlines the synthesis of a key intermediate in the preparation of Ceritinib, demonstrating the utility of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde.

-

Materials:

-

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

-

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde (1.0 equivalent) and 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (1.1 equivalents) in anhydrous 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting product, a key diamine intermediate, can be carried forward to the final steps of the Ceritinib synthesis.

-

-

Trustworthiness of the Protocol:

-

Reductive amination is a well-established and reliable method for C-N bond formation.

-

Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for the reduction of imines in the presence of other functional groups.

-

The use of a catalytic amount of acid accelerates the formation of the imine intermediate.

-

Caption: Reductive amination workflow for kinase inhibitor synthesis.

The Significance of the 2-(Methoxymethyl) Group

The 2-(methoxymethyl) substituent is not merely a synthetic handle; it often plays a crucial role in the inhibitor's interaction with the target kinase. This group can form key hydrogen bonds with residues in the hinge region of the kinase's ATP-binding pocket, a common feature of many potent kinase inhibitors.[3] This interaction helps to anchor the inhibitor in the active site, contributing to its high affinity and potency.

Kinase Inhibition Data

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The table below presents representative IC₅₀ values for Ceritinib against ALK and other kinases, highlighting its potency and selectivity.[12][13][14]

| Kinase Target | IC₅₀ (nM) |

| ALK | 0.2 |

| IGF-1R | 8 |

| InsR | 7 |

| STK22D | 23 |

| FAK1 | 1.7 |

| RSK1 | 13 |

| RSK2 | 7 |

| FER | 23 |

| CAMKK2 | 34 |

Data compiled from publicly available kinome scan databases and literature sources.[12][15]

The low nanomolar potency of Ceritinib against ALK underscores the effectiveness of the molecular design, which is enabled by the strategic use of intermediates like 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde. While highly potent against its primary target, like many kinase inhibitors, Ceritinib also exhibits activity against other kinases (off-target effects), which can contribute to both therapeutic efficacy and potential side effects.[16][17]

The ALK Signaling Pathway and the Mechanism of Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations (e.g., EML4-ALK), drives the proliferation and survival of cancer cells.[10] The aberrant ALK fusion protein activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell growth, proliferation, and survival.[3]

Caption: Simplified ALK signaling pathway and the point of inhibition by Ceritinib.

Ceritinib, synthesized using the pyrimidine aldehyde core, acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK kinase domain. This binding event prevents the phosphorylation and activation of ALK, thereby blocking the downstream signaling cascades and ultimately leading to the inhibition of tumor cell growth and induction of apoptosis.

Conclusion

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is a highly valuable and versatile building block in the synthesis of advanced kinase inhibitors. Its strategic combination of a privileged pyrimidine scaffold with a reactive aldehyde functionality allows for the efficient construction of complex and potent drug candidates. The protocols and insights provided in this application note are intended to empower researchers in the field of medicinal chemistry to leverage this key intermediate in their pursuit of novel and effective therapies for cancer and other diseases driven by aberrant kinase activity. The continued exploration of synthetic routes utilizing this and similar pyrimidine-based intermediates will undoubtedly fuel the discovery of the next generation of targeted therapeutics.

References

-

Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]

-

Synthesis of 2-methoxymethyl-4-piperidinopyrimidine. PrepChem.com. Available at: [Link]

-

Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C: Organic. Available at: [Link]

- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents.

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. Available at: [Link]

-

Synthesis of 2′-methylated pyrimidine -nucleosides. Sci-Hub. Available at: [Link]

-

Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)-pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. PubMed Central. Available at: [Link]

-

Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]

-

KINOMEscan data. HMS LINCS Project. Available at: [Link]

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. Available at: [Link]

-

The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. National Institutes of Health. Available at: [Link]

-

One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. Available at: [Link]

-

Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. ACS Publications. Available at: [Link]

-

Naturally occurring 5-hydroxymethylpyrimidine derivatives: (a) 5-hydroxymethylcytosine. ResearchGate. Available at: [Link]

-

Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link]

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. Available at: [Link]

-

Polypharmacology-based ceritinib repurposing using integrated functional proteomics. Nature Chemical Biology. Available at: [Link]

-

Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

-

The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available at: [Link]

-

Formylation of 2-methylpyrimidine-4,6-diol under the conditions of the Vilsmeier-Haack reaction. Sciforum. Available at: [Link]

-

Design and Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors. RSC Publishing. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. Available at: [Link]

-

KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

-

Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

-

Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. Semantic Scholar. Available at: [Link]

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. RSC Publishing. Available at: [Link]

-

Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer. ResearchGate. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health. Available at: [Link]

-

Rearrangement of substituted pyrimidin-4-ones under the Vilsmeier-Haack reaction. SciSpace. Available at: [Link]

-

Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

-

Phenylamino-pyrimidine (PAP) derivatives: a new class of potent and selective inhibitors of protein kinase C (PKC). PubMed. Available at: [Link]

-

Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. Available at: [Link]

-

CERITINIB. Probes & Drugs. Available at: [Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]

-

Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. Available at: [Link]

-

Identification of protein binding partners of ALK-5 kinase inhibitors. PubMed. Available at: [Link]

-

Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

-

Reductive aminations of ketones with aniline. ResearchGate. Available at: [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bu.edu.eg [bu.edu.eg]

- 5. mdpi.com [mdpi.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]

- 8. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. medkoo.com [medkoo.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Polypharmacology-based ceritinib repurposing using integrated functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. CERITINIB (PD004094, VERWOWGGCGHDQE-UHFFFAOYSA-N) [probes-drugs.org]

- 15. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. icr.ac.uk [icr.ac.uk]

Application Note: Regioselective C-H Formylation of 2-(Methoxymethyl)pyrimidine

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, regioselective method for the C-H formylation of 2-(methoxymethyl)pyrimidine.

Executive Summary & Strategic Analysis

The direct formylation of 2-(methoxymethyl)pyrimidine (1) presents a classic chemoselectivity challenge in heterocyclic synthesis. Standard Electrophilic Aromatic Substitution (SEAr) methods, such as the Vilsmeier-Haack reaction, typically fail due to the electron-deficient nature of the pyrimidine ring. Conversely, directed ortho-lithiation (DoM) strategies pose a significant risk of lateral lithiation at the exocyclic methylene position (

To address these limitations, this protocol utilizes a Silver-Catalyzed Decarboxylative Minisci Reaction . This radical-mediated pathway leverages the innate electron deficiency of the pyrimidine core to achieve high regioselectivity at the C-4/C-6 positions, bypassing the electronic deactivation that hinders SEAr and the pKa issues that complicate base-mediated methods.

Key Advantages of this Protocol:

-

Regioselectivity: Exclusively targets the C-4/C-6 ring positions.

-

Chemotolerance: Preserves the sensitive methoxymethyl ether moiety.

-

Operational Simplicity: Avoids cryogenic conditions and pyrophoric organolithiums.

Mechanistic Insight & Reaction Design

Why Standard Methods Fail

-

Vilsmeier-Haack: Pyrimidines are

-deficient. Without strong activating groups (e.g., -

Lithiation (e.g.,

-BuLi/LiTMP): The pKa of the benzylic-like protons in the 2-methoxymethyl group (

The Minisci Solution

This protocol employs glyoxylic acid as a formyl radical precursor. The reaction proceeds via a radical nucleophilic substitution mechanism (

-

Oxidative Decarboxylation: Peroxydisulfate oxidizes Ag(I) to Ag(II). Ag(II) oxidizes glyoxylic acid, triggering decarboxylation to generate the nucleophilic formyl radical (

). -

Radical Addition: The formyl radical attacks the protonated pyrimidine (activated by TFA) at the most electron-deficient position (C-4).

-

Rearomatization: The resulting radical cation is oxidized (by Ag(II) or persulfate) and deprotonated to restore aromaticity, yielding 2-(methoxymethyl)pyrimidine-4-carbaldehyde .

Pathway Visualization

Caption: Catalytic cycle for the Ag-mediated decarboxylative formylation. The formyl radical is generated via Single Electron Transfer (SET) and selectively attacks the activated heterocycle.

Experimental Procedure

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| 2-(Methoxymethyl)pyrimidine | 124.14 | 1.0 | 124 mg (1.0 mmol) | Substrate |

| Glyoxylic Acid Monohydrate | 92.05 | 3.0 | 276 mg (3.0 mmol) | Formyl Source |

| Ammonium Persulfate | 228.20 | 2.0 | 456 mg (2.0 mmol) | Oxidant |

| Silver Nitrate (AgNO3) | 169.87 | 0.2 | 34 mg (0.2 mmol) | Catalyst |

| TFA | 114.02 | 1.0 | 76 µL | Activator |

| DCM / Water | - | - | 1:1 Mixture (4 mL) | Solvent System |

Step-by-Step Protocol

Step 1: Reaction Setup

-

Equip a 20 mL reaction vial with a magnetic stir bar.

-

Add 2-(methoxymethyl)pyrimidine (1.0 equiv) and DCM (2 mL).

-

Add water (2 mL) and TFA (1.0 equiv). Note: TFA protonates the pyrimidine N, lowering the LUMO energy and accelerating radical attack.

-

Add Glyoxylic acid monohydrate (3.0 equiv) and AgNO3 (20 mol%).

Step 2: Reaction Initiation

5. Heat the biphasic mixture to 40°C with vigorous stirring.

6. Add Ammonium Persulfate (2.0 equiv) portion-wise over 10 minutes. Caution: Mild exotherm and gas evolution (

Step 3: Monitoring & Completion 7. Stir at 40–50°C for 4–6 hours. 8. Monitor by TLC (SiO2, 50% EtOAc/Hexanes) or LC-MS. The product typically appears as a less polar spot compared to the N-protonated starting material. 9. Self-Validation Check: If conversion is <50% after 4 hours, add an additional 1.0 equiv of oxidant and glyoxylic acid.

Step 4: Workup & Purification

10. Cool the reaction to room temperature.

11. Neutralize carefully with saturated aqueous

Expected Yield: 55–70% Product Characterization:

-

1H NMR (CDCl3): Look for the diagnostic aldehyde singlet at

ppm and the downfield shift of the C-6 proton.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Inefficient radical generation or phase transfer. | Increase stirring speed (biphasic system). Increase temperature to 60°C. |

| Poly-substitution | Radical attack at both C-4 and C-6 positions. | Reduce Glyoxylic acid to 1.5 equiv. Stop reaction at 70% conversion. |

| Side-chain Oxidation | Oxidation of | Ensure temperature does not exceed 60°C. Confirm inert atmosphere (Argon) to minimize oxygen interference. |

Workflow Diagram

Caption: Operational workflow for the batch synthesis of 2-(methoxymethyl)pyrimidine-4-carbaldehyde.

References

-

Minisci, F., et al.

-keto acids." Journal of Organic Chemistry, 1986. -

Duncton, M. A. "Minisci reactions: Versatile C–H functionalization for medicinal chemistry." MedChemComm, 2011.

-

Proctor, R. S., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019.

-

Application Note Context: "General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters" (For contrast on lithiation strategies). Synthesis, 2002.[1][2]

Sources

- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 2. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Large-Scale Synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Executive Summary

The pyrimidine-5-carbaldehyde scaffold is a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, BTK inhibitors) and antiviral agents. The 2-(methoxymethyl) substitution provides a unique polarity profile, enhancing aqueous solubility while maintaining lipophilic interactions in ATP-binding pockets.

This Application Note details a robust, scalable (100g – 1kg) protocol for synthesizing 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde . Unlike academic scale preparations that often rely on unstable vinamidinium salts or cryogenic lithiation, this protocol utilizes a convergent "Ester-Reduction-Oxidation" (ERO) strategy. This route is designed for safety, cost-efficiency, and reproducibility in a GMP-like environment.

Key Advantages of This Protocol:

-

Scalability: Avoids cryogenic temperatures (-78 °C) and pyrophoric reagents (t-BuLi).

-

Safety: Replaces stoichiometric heavy metal oxidants (MnO2, PCC) with a catalytic TEMPO/Bleach system.

-

Purity: Intermediates are crystalline or easily distillable, minimizing chromatographic requirements.

Retrosynthetic Analysis & Strategy

The direct formylation of 2-(methoxymethyl)pyrimidine via Vilsmeier-Haack or lithiation suffers from poor regioselectivity and low yields due to the directing effect of the methoxymethyl ether.

Therefore, we employ a de novo ring construction strategy. The pyrimidine core is built using a Pinner-type condensation between a specialized enolate and an amidine, yielding an ester intermediate. This is subsequently reduced and oxidized to the target aldehyde.

Pathway Logic:

-

Ring Construction: Condensation of 2-methoxyacetamidine with a formylated ester enolate.

-

Functional Group Interconversion (FGI): Reduction of the C5-ester to the alcohol.

-

Oxidation: Controlled oxidation of the alcohol to the aldehyde (preventing over-oxidation to the acid).

Figure 1: Retrosynthetic disconnection showing the Ester-Reduction-Oxidation (ERO) strategy.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-(methoxymethyl)pyrimidine-5-carboxylate

This step involves the condensation of 2-methoxyacetamidine hydrochloride with the sodium enolate of methyl 2-formyl-3,3-dimethoxypropionate.

Reagents:

-

Methyl 3,3-dimethoxypropionate (1.0 equiv)[1]

-

Methyl formate (1.2 equiv)

-

Sodium hydride (60% in oil) (1.1 equiv)

-

2-Methoxyacetamidine hydrochloride (1.0 equiv)

-

Methanol (anhydrous)

-

THF (anhydrous)

Protocol:

-

Enolate Formation: To a suspension of NaH (1.1 equiv) in anhydrous THF (5 vol) at 0 °C, add a mixture of methyl 3,3-dimethoxypropionate (1.0 equiv) and methyl formate (1.2 equiv) dropwise over 1 hour.

-

Process Note: Maintain internal temperature < 10 °C to prevent self-condensation.

-

-

Aging: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. A thick slurry of the sodium enolate will form.

-

Cyclization: In a separate vessel, dissolve 2-methoxyacetamidine hydrochloride (1.0 equiv) in anhydrous MeOH (3 vol). Add this solution to the enolate slurry.

-

Reflux: Heat the reaction mixture to reflux (65 °C) for 12 hours.

-

Workup: Cool to RT. Quench with acetic acid (1.1 equiv) to neutralize. Concentrate under reduced pressure to remove THF/MeOH.

-

Extraction: Dissolve residue in EtOAc and wash with water and brine. Dry over Na2SO4 and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc (4:1) to yield the ester as a white solid.

Yield Target: 75-82%

Step 2: Reduction to (2-(Methoxymethyl)pyrimidin-5-yl)methanol

Selective reduction is achieved using Sodium Borohydride (NaBH4). LiAlH4 is avoided for safety reasons on large scales.

Reagents:

-

Methyl 2-(methoxymethyl)pyrimidine-5-carboxylate (from Step 1)

-

Sodium Borohydride (NaBH4) (2.0 equiv)

-

Calcium Chloride (CaCl2) (1.0 equiv) - Optional, enhances reactivity

-

Ethanol (10 vol)

Protocol:

-

Dissolution: Dissolve the ester in Ethanol (10 vol) and cool to 0 °C.

-

Addition: Add CaCl2 (1.0 equiv) followed by portion-wise addition of NaBH4 (2.0 equiv) over 30 minutes.

-

Safety: Hydrogen gas evolution.[2] Ensure adequate venting.

-

-

Reaction: Stir at RT for 3 hours. Monitor by TLC or HPLC (disappearance of ester).

-

Quench: Cool to 0 °C. Slowly add saturated NH4Cl solution.

-

Isolation: Extract with DCM (3x). The pyrimidine alcohol is water-soluble; salting out the aqueous layer with NaCl improves recovery.

-

Drying: Dry organic phase over MgSO4 and concentrate.

-

Purification: The crude alcohol is usually pure enough (>95%) for the next step.

Yield Target: 85-90%

Step 3: Oxidation to 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

The Anelli oxidation (TEMPO/Bleach) is selected over Swern (cryogenic) or MnO2 (solid waste) for its green chemistry profile and scalability.

Reagents:

-

(2-(Methoxymethyl)pyrimidin-5-yl)methanol (1.0 equiv)

-

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)

-

KBr (0.1 equiv)

-

NaOCl (Commercial Bleach, ~10-12%) (1.1 equiv)

-

DCM (Dichloromethane) (5 vol)

-

Saturated NaHCO3 (buffer)

Protocol:

-

Biphasic Setup: Dissolve the alcohol in DCM (5 vol). Add a solution of KBr (0.1 equiv) in water (1 vol) and TEMPO (0.01 equiv).

-

Buffering: Add saturated NaHCO3 to buffer the aqueous phase to pH 8.5–9.5.

-

Critical: Acidic conditions can cleave the methoxymethyl ether; highly basic conditions can induce Cannizzaro disproportionation of the product.

-

-

Oxidation: Cool to 0 °C. Add NaOCl solution dropwise while vigorously stirring. Maintain temperature < 5 °C.

-

Monitoring: The reaction is typically complete within 30–60 minutes. The organic layer turns orange-red.

-

Quench: Add 10% sodium thiosulfate solution to quench excess oxidant.

-

Isolation: Separate layers. Extract aqueous layer with DCM. Wash combined organics with brine.[1]

-

Purification: Concentrate at low temperature (< 35 °C). The aldehyde is unstable to heat. Purify via rapid silica plug filtration if necessary, or crystallization from Et2O/Hexanes.

Yield Target: 80-85%

Process Data & Troubleshooting

Reagent Stoichiometry & Critical Parameters

| Step | Reagent | Equiv | Critical Parameter | Potential Failure Mode |

| 1 | NaH / Methyl Formate | 1.1 / 1.2 | Temp < 10°C during addition | Runaway exotherm; O-methylation vs C-formylation competition. |

| 1 | 2-Methoxyacetamidine | 1.0 | pH control during quench | Hydrolysis of ester if quench is too basic/acidic. |

| 2 | NaBH4 | 2.0 | Venting H2 gas | Pressure buildup; incomplete reduction if moisture present. |

| 3 | NaOCl (Bleach) | 1.1 | pH 8.5-9.5 | Cannizzaro reaction (pH > 11) or Ether cleavage (pH < 4). |

Experimental Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis.

Scientific Grounding & Validation

Mechanistic Insights

-

Regiochemistry of Ring Closure: The use of Methyl 3,3-dimethoxy-2-formylpropionate (generated in situ) ensures that the C5 position of the resulting pyrimidine carries the carboxylate. The condensation with amidines is driven by the electrophilicity of the formyl group and the ester carbonyl. The 2-methoxymethyl group is introduced intact via the amidine, preventing the need for late-stage etherification which often leads to side reactions [1].

-

Oxidation Selectivity: Pyrimidine aldehydes are electron-deficient and prone to hydration (forming gem-diols) and nucleophilic attack. The TEMPO-mediated oxidation proceeds via an oxoammonium species which is highly selective for primary alcohols. This avoids the use of acidic oxidants (Jones reagent) that could destabilize the methoxymethyl ether [2].

Stability & Storage

-

Aldehyde Stability: 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is moderately unstable to air oxidation (forming the carboxylic acid). It should be stored under Argon at -20 °C.

-

Self-Condensation: Unlike aliphatic aldehydes, this heteroaromatic aldehyde does not easily undergo aldol condensation, but it can participate in Cannizzaro reactions in the presence of strong bases.

References

-

BenchChem. (2025).[1] Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes. Retrieved from

- Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251. (General reference for TEMPO scale-up).

-

Bayer AG. (1990). Process for the preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. US Patent 4,918,191. (Foundational chemistry for methoxymethyl amidine reactivity). Retrieved from

-

Vertex Pharmaceuticals. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds. WO2012170976A2. Retrieved from

Disclaimer: This protocol is intended for research and development purposes only. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Mastering the Purification of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde: An Application Guide for Drug Discovery

Introduction: The Critical Role of Purity in Pyrimidine-Based Drug Development

In the landscape of modern medicinal chemistry, pyrimidine scaffolds are foundational building blocks for a multitude of therapeutic agents. 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is a key intermediate in the synthesis of various biologically active compounds. The purity of this aldehyde is paramount, as even minute impurities can lead to undesirable side reactions, impact reaction kinetics, and ultimately compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques for 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde, empowering researchers and drug development professionals to achieve the high purity standards required for successful downstream applications.

The methodologies detailed herein are grounded in established chemical principles and adapted from proven purification strategies for analogous pyrimidine derivatives. We will explore the nuances of crystallization, column chromatography, and, where applicable, distillation, providing not just step-by-step protocols but also the underlying rationale to facilitate intelligent adaptation and troubleshooting.

Understanding the Molecule: Physicochemical Properties and Their Impact on Purification

A successful purification strategy begins with a thorough understanding of the target molecule's properties. While specific experimental data for 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is not extensively published, we can infer its behavior based on its structure and data from related compounds.

| Property | Predicted Characteristic | Implication for Purification |

| Polarity | Moderately polar due to the aldehyde, ether linkage, and pyrimidine nitrogens. | Influences solvent selection for both chromatography and crystallization. Will likely have good solubility in polar organic solvents. |

| Thermal Stability | Aldehydes can be susceptible to oxidation and polymerization, especially at elevated temperatures. | Suggests that high-temperature techniques like distillation should be approached with caution and preferably under reduced pressure. |

| Physical State | Likely a solid at room temperature, similar to other substituted pyrimidinecarboxaldehydes.[1] | Makes crystallization a primary and highly effective purification method. |

| Reactivity | The aldehyde group is reactive and can participate in various side reactions. | Purification conditions should be chosen to minimize degradation (e.g., avoiding highly acidic or basic conditions unless necessary for impurity removal). |

Purification Strategy Workflow

The choice of purification technique is dictated by the impurity profile of the crude material and the desired final purity. Below is a general workflow to guide the process.

Caption: Decision workflow for purifying 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde.

Method 1: High-Purity Crystallization

Crystallization is often the most efficient and scalable method for purifying solid organic compounds.[2] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Causality Behind Experimental Choices:

-

Solvent Selection: The ideal solvent will dissolve the crude product sparingly at room temperature but readily at an elevated temperature. This differential solubility is key to achieving a high recovery of pure crystals upon cooling. For pyrimidine derivatives, common crystallization solvents include ethanol, isopropanol, acetone, and mixtures with water or non-polar solvents like hexanes.[3][4][5]

-

Cooling Rate: A slow cooling rate promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities. Rapid cooling can lead to the precipitation of impurities along with the product.

-

Washing: Washing the filtered crystals with a small amount of cold solvent is crucial to remove any residual mother liquor containing dissolved impurities.

Protocol for Recrystallization:

-

Solvent Screening: In parallel on a small scale, test the solubility of the crude material in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and at their boiling points to identify a suitable system.

-

Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

-

Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon and briefly reflux. Hot-filter the solution through a fluted filter paper or a pad of celite to remove the carbon.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For optimal crystal growth, the flask can be insulated to slow the cooling process. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small volume of the cold crystallization solvent.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Crystallization:

| Issue | Potential Cause | Solution |

| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add more solvent, or switch to a lower-boiling solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal. |

| No Crystals Form | Solution is not saturated enough, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase concentration. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. |

| Low Recovery | The compound is too soluble in the solvent even at low temperatures. | Use a different solvent or a solvent/anti-solvent system. Minimize the amount of solvent used for dissolution. |

Method 2: Preparative Column Chromatography

For complex mixtures or when crystallization fails to provide the desired purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

Causality Behind Experimental Choices:

-

Stationary Phase: Silica gel is the most common stationary phase for moderately polar compounds like our target molecule. Its slightly acidic nature is generally compatible with pyrimidine derivatives.

-

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For pyrimidine derivatives, gradients of ethyl acetate in hexanes are often effective.[6]

-

Detection: Fractions are typically monitored by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Protocol for Flash Column Chromatography:

-

TLC Analysis: Develop a TLC method to visualize the separation of the target compound from its impurities. Test various mobile phase compositions (e.g., different ratios of hexanes:ethyl acetate). The ideal system will give the target compound an Rf value of approximately 0.2-0.4.

-

Column Packing: Prepare a column with silica gel, either as a slurry in the initial mobile phase or by dry packing followed by careful solvent addition.

-

Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Apply the sample to the top of the packed column.

-

Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient is required. Collect fractions of a consistent volume.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Chromatography Workflow Diagram:

Caption: Step-by-step workflow for purification by column chromatography.

Method 3: Vacuum Distillation

For liquid pyrimidine derivatives or to remove volatile impurities from a solid product, distillation can be an effective technique.[7] Given that 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is likely a solid, this method would be more applicable for purifying liquid precursors or removing residual solvents or volatile byproducts. It is crucial to perform this under reduced pressure to avoid thermal degradation of the aldehyde.[8]

Protocol for Vacuum Distillation:

-